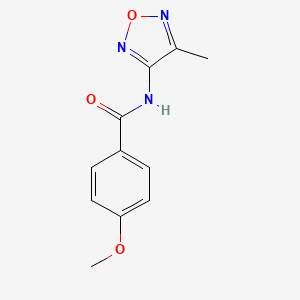![molecular formula C12H11ClN8S B11041776 6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041776.png)
6-(4-chloro-3-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of Pyrazole Rings: The synthesis begins with the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones.
Formation of Triazolothiadiazole Core: The triazolothiadiazole core is formed by the reaction of thiosemicarbazides with appropriate electrophiles, followed by cyclization.
Substitution Reactions: The final compound is obtained by introducing the chloro and methyl substituents through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, research may focus on the compound’s potential as a therapeutic agent, exploring its efficacy and safety in treating various diseases.
Industry
In industry, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazolothiadiazoles and pyrazole derivatives, such as:
- 6-(4-Chloro-5-methyl-1H-pyrazol-3-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-6-(4-chloro-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(4-CHLORO-5-METHYL-1H-PYRAZOL-3-YL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern and the resulting biological and chemical properties. Its unique structure may confer distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H11ClN8S |
|---|---|
Molekulargewicht |
334.79 g/mol |
IUPAC-Name |
6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-(1,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11ClN8S/c1-5-8(13)9(16-15-5)11-19-21-10(17-18-12(21)22-11)7-4-14-20(3)6(7)2/h4H,1-3H3,(H,15,16) |
InChI-Schlüssel |
CZHOGUVCSRNLSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4=C(N(N=C4)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B11041710.png)
![4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzonitrile](/img/structure/B11041720.png)
![ethyl 3-{2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-4-hydroxy-6-methylpyrimidin-5-yl}propanoate](/img/structure/B11041726.png)
![(4Z)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11041732.png)
![4,4,8-Trimethyl-1-(phenylimino)-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11041734.png)
![4-(2-methoxy-5-methylphenyl)-2',5,7a'-trimethyl-3a',4',5',6',7',7a'-hexahydro-2H-spiro[cyclohex-5-ene-1,3'-indol]-2-one](/img/structure/B11041735.png)
![2,4-diamino-5-(2,4-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11041736.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B11041744.png)
![2,4,8-triamino-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11041750.png)
![4-(methoxymethyl)-6-methyl-N'-[(E)-(2-nitrophenyl)methylidene]-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11041756.png)
![ethyl 3-[(1H-1,2,3-triazol-5-ylsulfanyl)methyl]-1,2-oxazole-5-carboxylate](/img/structure/B11041757.png)
![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-butynamide](/img/structure/B11041758.png)

